4-(Benzyloxy)-2-bromopyridine CAS 220585-13-7 chemical properties
4-(Benzyloxy)-2-bromopyridine CAS 220585-13-7 chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-(Benzyloxy)-2-bromopyridine (CAS 220585-13-7)
Abstract
4-(Benzyloxy)-2-bromopyridine is a strategically important heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry. Its unique bifunctional nature, featuring a reactive bromine atom poised for cross-coupling and a protected hydroxyl group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, key reactivity patterns, and its potential applications in the development of biologically active molecules. By synthesizing established chemical principles with practical insights, this document serves as a technical resource for researchers aiming to leverage this valuable intermediate in their discovery programs.
Core Chemical and Physical Properties
4-(Benzyloxy)-2-bromopyridine is a substituted pyridine derivative whose utility is defined by the interplay of its functional groups. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 220585-13-7 | [1] |
| Molecular Formula | C₁₂H₁₀BrNO | [1] |
| Molecular Weight | 264.12 g/mol | [1] |
| IUPAC Name | 4-(benzyloxy)-2-bromopyridine | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 71-75 °C (unconfirmed) | [2] |
| Boiling Point | Not reported | - |
| Solubility | Not reported; expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | - |
Synthesis of 4-(Benzyloxy)-2-bromopyridine: A Plausible and Referenced Protocol
Caption: Proposed two-step synthesis of 4-(Benzyloxy)-2-bromopyridine.
Expertise & Causality in Experimental Design
The strategic choice to form the C-Br bond prior to the ether linkage is critical. The Sandmeyer-type diazotization and bromination of an aminopyridine is a robust method for introducing bromine at a specific position.[2][3][4] Following this, the Williamson ether synthesis provides a clean and efficient method for forming the benzyl ether.[5][6][7] This pathway is superior to attempting to brominate 4-(benzyloxy)pyridine, which could lead to a mixture of products and potential bromination on the benzyl ring.
Detailed Experimental Protocol (Self-Validating System)
Step 1: Synthesis of 2-Bromo-4-hydroxypyridine (Intermediate)
This step is adapted from standard Sandmeyer-type reaction procedures for halopyridines.[2][4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-amino-4-hydroxypyridine to 48% hydrobromic acid (HBr) at 0-5 °C.
-
Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature is maintained below 5 °C. The formation of the diazonium salt is accompanied by the evolution of nitrogen gas upon decomposition.
-
Bromination: In the presence of a copper(I) bromide (CuBr) catalyst, the diazonium salt is converted to the 2-bromo-4-hydroxypyridine.
-
Workup & Isolation: The reaction mixture is carefully neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 4-(Benzyloxy)-2-bromopyridine (Williamson Ether Synthesis)
This protocol is based on established methods for O-alkylation of phenols and hydroxypyridines.[5][6][7]
-
Reaction Setup: To a solution of 2-bromo-4-hydroxypyridine in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base. Anhydrous potassium carbonate (K₂CO₃) is a practical choice for its ease of handling, though sodium hydride (NaH) can be used for a more rapid and complete deprotonation.
-
Alkylation: To the resulting pyridinoxide salt, add benzyl bromide dropwise at room temperature. The reaction is an Sₙ2 displacement, where the oxygen anion attacks the benzylic carbon, displacing the bromide.[8]
-
Monitoring & Completion: The reaction can be gently heated (e.g., to 60-80 °C) to ensure completion and monitored by Thin Layer Chromatography (TLC).
-
Workup & Isolation: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent. The organic phase is washed with brine to remove residual DMF and salts, dried, and concentrated. The final product, 4-(Benzyloxy)-2-bromopyridine, is purified by silica gel column chromatography.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-(Benzyloxy)-2-bromopyridine stems from its two distinct functional handles, allowing for sequential and site-selective modifications.
Caption: Key reaction pathways for 4-(Benzyloxy)-2-bromopyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo position is a prime site for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the pyridine core with various aryl or alkyl boronic acids or esters.[9][10][11][12] This is a powerful method for introducing diverse substituents to build molecular complexity. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the pyridine with a primary or secondary amine.[13][14][15] It is one of the most effective methods for synthesizing arylamines, a common motif in pharmacologically active compounds. This transformation also relies on a palladium catalyst paired with a suitable phosphine ligand and a base.
Deprotection of the Benzyloxy Group
The benzyl group serves as a robust protecting group for the C4-hydroxyl functionality. It is stable to a wide range of reaction conditions, including those used for cross-coupling. When desired, it can be cleanly removed via catalytic hydrogenation (H₂, Pd/C) to reveal the free 4-hydroxypyridine (which exists in tautomeric equilibrium with the 4-pyridone form).[16] This unmasked hydroxyl group provides a secondary site for further functionalization.
Spectroscopic Characterization (Predicted)
No primary experimental spectra for this compound are publicly available. However, based on the known spectra of 2-bromopyridine and standard substituent chemical shift (SCS) effects, a predicted NMR profile can be constructed.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) |
| Chemical Shift (δ, ppm) |
| ~8.15 |
| ~7.40-7.30 |
| ~7.05 |
| ~6.90 |
| ~5.10 |
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) |
| ~164.0 |
| ~150.0 |
| ~142.0 |
| ~136.0 |
| ~128.8, 128.4, 127.8 |
| ~112.0 |
| ~110.0 |
| ~70.5 |
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs. 4-(Benzyloxy)-2-bromopyridine is a valuable intermediate for accessing novel compounds within this class.
-
Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[17] Many FDA-approved kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme.[18] The 4-(benzyloxy)-2-aminopyridine motif, accessible from the title compound via Buchwald-Hartwig amination, is a key hinge-binding element in various kinase inhibitor designs.[19][20] The ability to use Suzuki coupling at the C2 position allows for the introduction of diverse aryl and heteroaryl groups to probe the solvent-exposed regions of the kinase active site, enabling the optimization of potency and selectivity.
-
General Synthetic Intermediate: The orthogonal reactivity of the C-Br and O-Bn groups allows this molecule to be used in multi-step syntheses where sequential functionalization is required. It provides a stable yet versatile platform for building complex heterocyclic systems for various therapeutic targets.
Safety and Handling
As with any laboratory chemical, 4-(Benzyloxy)-2-bromopyridine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a chemical fume hood.
-
Hazards: May cause an allergic skin reaction (H317) and serious eye irritation (H319). May be harmful if ingested or inhaled.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
-
Decomposition: Hazardous decomposition products under fire conditions may include carbon oxides, nitrogen oxides, and hydrogen bromide.
Conclusion
4-(Benzyloxy)-2-bromopyridine (CAS 220585-13-7) is a highly functionalized building block with significant potential for drug discovery and complex molecule synthesis. Its well-defined sites of reactivity—the C2-bromine for cross-coupling and the C4-benzyloxy group for protection and subsequent deprotection—afford synthetic chemists a reliable and versatile tool. This guide has outlined its core properties, provided a robust and logical synthetic strategy, and detailed its primary modes of reactivity, establishing its value for researchers dedicated to creating the next generation of medicines.
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